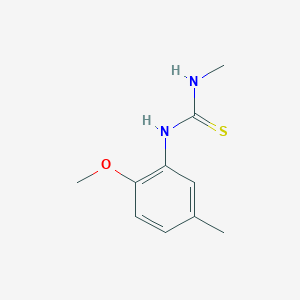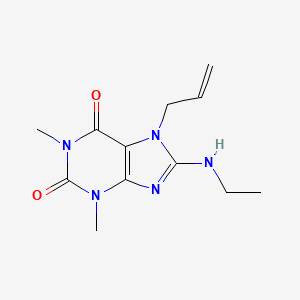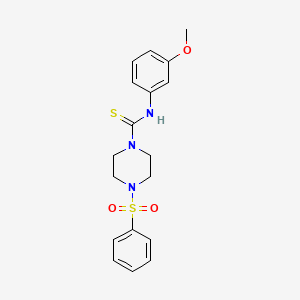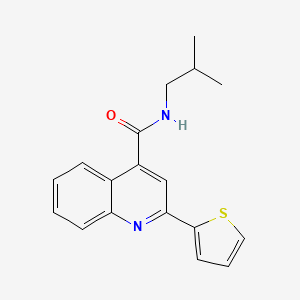
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide, also known as A-804598, is a small molecule antagonist of the P2X7 receptor. It has been found to have potential therapeutic applications in various diseases including chronic pain, inflammation, and cancer. In
Mechanism of Action
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide acts as an antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed in various cells including immune cells, neurons, and cancer cells. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines, such as interleukin-1β, and the formation of pores in the cell membrane, which can lead to cell death. N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide blocks the activation of the P2X7 receptor, thereby reducing inflammation, cell death, and cytokine release.
Biochemical and Physiological Effects:
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in models of inflammation. It has also been shown to reduce the proliferation and migration of cancer cells in breast and lung cancer models. In addition, it has been found to reduce neuronal cell death and improve cognitive function in models of Alzheimer's disease and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the advantages of N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide is its specificity for the P2X7 receptor, which allows for targeted effects on inflammation, cancer, and neuroprotection. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological diseases. However, one of the limitations of N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide is its poor solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for research on N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide. One direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis and epilepsy. Another direction is to investigate its mechanism of action in more detail, including its effects on intracellular signaling pathways and gene expression. Additionally, further studies are needed to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with 2-thiophenecarboxaldehyde to form 2-(2-thienyl)quinoline-4-carboxaldehyde. This intermediate is then reacted with isobutylamine and ammonium acetate in the presence of acetic acid to form N-isobutyl-2-(2-thienyl)quinoline-4-carboxamide. The final step involves the reduction of the carboxamide group using lithium aluminum hydride to form N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide.
Scientific Research Applications
N-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have analgesic effects in chronic pain models, anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease, and anti-cancer effects in breast and lung cancer models. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
properties
IUPAC Name |
N-(2-methylpropyl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)11-19-18(21)14-10-16(17-8-5-9-22-17)20-15-7-4-3-6-13(14)15/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBPPBVXRCBCQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-isobutyl-2-(2-thienyl)-4-quinolinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)
![2-{4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B5806299.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)

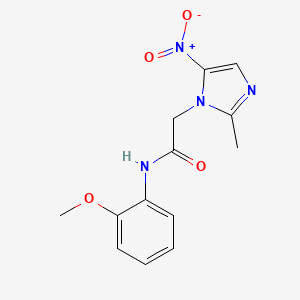
![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)
![ethyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5806347.png)
